1,4-Benzenediol, bis(1-methyltridecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediol, bis(1-methyltridecyl)- is an organic compound that belongs to the class of dihydroxybenzenes, specifically a derivative of hydroquinone This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with long alkyl chains (1-methyltridecyl) substituting at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, bis(1-methyltridecyl)- typically involves the alkylation of hydroquinone. One common method includes the reaction of hydroquinone with 1-methyltridecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, bis(1-methyltridecyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced back to hydroquinone derivatives.
Substitution: The alkyl chains can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the reagents used.
Scientific Research Applications
1,4-Benzenediol, bis(1-methyltridecyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, bis(1-methyltridecyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. The long alkyl chains may also affect the compound’s solubility and interaction with lipid membranes, potentially altering its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxybenzene (Hydroquinone): The parent compound with similar redox properties but without the long alkyl chains.
1,2-Dihydroxybenzene (Catechol): Another dihydroxybenzene isomer with different substitution patterns.
1,3-Dihydroxybenzene (Resorcinol): A meta-isomer with distinct chemical behavior.
Uniqueness
1,4-Benzenediol, bis(1-methyltridecyl)- is unique due to its long alkyl chains, which impart different physical and chemical properties compared to its simpler counterparts. These modifications can enhance its solubility in non-polar solvents and potentially alter its biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
142619-57-6 |
---|---|
Molecular Formula |
C34H62O2 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2,5-di(tetradecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)31-27-34(36)32(28-33(31)35)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3 |
InChI Key |
BRBROBKGYBWGSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.